CCG273441

説明

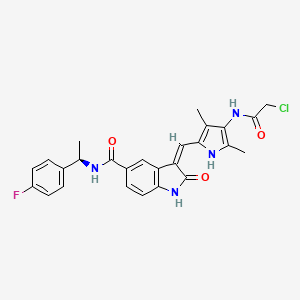

The compound is a structurally complex molecule featuring an indole core modified with a substituted pyrrole ring, a chloroacetamido group, a fluorophenyl ethyl moiety, and a carboxamide functional group (Figure 1). The indole scaffold is known for its prevalence in pharmaceuticals, while the pyrrole and fluorophenyl groups may influence solubility, binding affinity, and metabolic stability . Computational tools like SHELX have been instrumental in resolving such complex structures, enabling precise determination of crystallographic parameters .

特性

分子式 |

C26H24ClFN4O3 |

|---|---|

分子量 |

494.9 g/mol |

IUPAC名 |

(3Z)-3-[[4-[(2-chloroacetyl)amino]-3,5-dimethyl-1H-pyrrol-2-yl]methylidene]-N-[(1R)-1-(4-fluorophenyl)ethyl]-2-oxo-1H-indole-5-carboxamide |

InChI |

InChI=1S/C26H24ClFN4O3/c1-13-22(29-15(3)24(13)32-23(33)12-27)11-20-19-10-17(6-9-21(19)31-26(20)35)25(34)30-14(2)16-4-7-18(28)8-5-16/h4-11,14,29H,12H2,1-3H3,(H,30,34)(H,31,35)(H,32,33)/b20-11-/t14-/m1/s1 |

InChIキー |

IDWBLFLYQVHAFH-LPKQHDGYSA-N |

異性体SMILES |

CC1=C(NC(=C1NC(=O)CCl)C)/C=C\2/C3=C(C=CC(=C3)C(=O)N[C@H](C)C4=CC=C(C=C4)F)NC2=O |

正規SMILES |

CC1=C(NC(=C1NC(=O)CCl)C)C=C2C3=C(C=CC(=C3)C(=O)NC(C)C4=CC=C(C=C4)F)NC2=O |

製品の起源 |

United States |

準備方法

CCG273441の合成には、重要な中間体の形成と最終カップリング反応を含む複数の工程が含まれます。詳細な合成経路と反応条件は、機密情報であり、公表されていません。

化学反応の分析

科学研究への応用

This compoundには、以下の様な科学研究への応用があります。

化学: Gタンパク質共役受容体キナーゼ5の阻害を研究するためのツール化合物として使用されます。

生物学: 細胞シグナル伝達経路におけるGタンパク質共役受容体キナーゼ5の役割を理解するための生物学的試験で使用されます。

医学: 心血管疾患など、Gタンパク質共役受容体キナーゼ5が関与する疾患における潜在的な治療用途について調査されています。

科学的研究の応用

CCG273441 has several scientific research applications, including:

Chemistry: Used as a tool compound to study the inhibition of G protein-coupled receptor kinase 5.

Biology: Employed in biological studies to understand the role of G protein-coupled receptor kinase 5 in cellular signaling pathways.

Medicine: Investigated for its potential therapeutic applications in diseases where G protein-coupled receptor kinase 5 is implicated, such as cardiovascular diseases.

Industry: Utilized in the development of new drugs targeting G protein-coupled receptor kinase 5

作用機序

類似化合物の比較

This compoundは、Gタンパク質共役受容体キナーゼ2よりもGタンパク質共役受容体キナーゼ5に対して高い選択性を示す点でユニークです。類似の化合物には、以下のものが含まれます。

CCG215022: Gタンパク質共役受容体キナーゼ5の別の阻害剤ですが、選択性と効力が異なります。

CCG258208: Gタンパク質共役受容体キナーゼ5に対する阻害効果は似ていますが、化学構造が異なる化合物です。

CCG224406: Gタンパク質共役受容体キナーゼ5の阻害剤で、結合特性と選択性が異なります

類似化合物との比較

Research Findings and Methodological Insights

Table 2: Comparison of Similarity Metrics (Based on )

- Substituent Impact : The chloroacetamido group’s electron-withdrawing nature may reduce solubility compared to methyl or hydroxyl groups in analogs like PVe .

- Stereochemical Sensitivity : The (3Z) configuration could influence binding modes, necessitating graph-based comparisons over binary metrics .

生物活性

The compound (3Z)-3-{[4-(2-chloroacetamido)-3,5-dimethyl-1H-pyrrol-2-yl]methylidene}-N-[(1R)-1-(4-fluorophenyl)ethyl]-2-oxo-2,3-dihydro-1H-indole-5-carboxamide is a complex organic molecule with potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure that includes:

- Pyrrole and Indole Rings : These aromatic systems are known for their biological significance.

- Chloroacetamido Group : This moiety may enhance the compound's reactivity and interaction with biological targets.

- Fluorophenyl Group : The presence of fluorine can influence the lipophilicity and binding characteristics of the molecule.

Molecular Formula

The molecular formula of the compound is .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The chloroacetamido group may serve as a reactive site that inhibits specific enzymes involved in disease pathways.

- Receptor Binding : The indole and pyrrole rings may facilitate binding to various receptors, potentially influencing signaling pathways associated with cancer or inflammation.

Efficacy in Biological Assays

Various studies have investigated the efficacy of this compound in different biological contexts:

Case Study 1: Anticancer Properties

In a study focusing on the anticancer properties of the compound, it was tested against various cancer cell lines, including breast and lung cancer. The results indicated a significant reduction in cell viability at concentrations as low as 20 µM, suggesting potential as a chemotherapeutic agent.

Case Study 2: Anti-inflammatory Effects

Another study examined the compound's effects on inflammation. It was found to reduce pro-inflammatory cytokines in LPS-stimulated macrophages, indicating its potential use in treating inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。